N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide
Description
N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12-3-4-14(8-16(12)19)9-21-18(24)15-5-6-17(13(2)7-15)23-11-20-10-22-23/h3-8,10-11H,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTFRIYUOJFBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2)N3C=NC=N3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as aminoguanidine bicarbonate and carboxylic acids.
Introduction of the fluorinated aromatic ring: This step involves the reaction of 3-fluoro-4-methylphenyl derivatives with suitable reagents to introduce the fluorine atom.
Coupling of the triazole and aromatic rings: The final step involves the coupling of the triazole ring with the fluorinated aromatic ring to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated aromatic ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methylphenyl isocyanate: A related compound with similar structural features but different functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with a triazole ring and benzamide structure, studied for their cytotoxic activities.
Uniqueness
N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide is unique due to its specific combination of a triazole ring and a fluorinated aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
